molecular formula C9H17ClN2O B11895348 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1184916-48-0

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11895348
CAS No.: 1184916-48-0
M. Wt: 204.70 g/mol
InChI Key: XGZBSQWRYHZRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is limited in the public domain, its structure, featuring a piperidine moiety linked to a pyrrolidin-2-one group, positions it as a versatile intermediate or potential pharmacophore. Piperidine derivatives are recognized as one of the most important structural motifs in drug design, found in more than twenty classes of pharmaceuticals, and are frequently investigated for their diverse biological activities . The piperidine ring is a common feature in many approved drugs and bioactive molecules, with piperidin-4-one derivatives, in particular, being reported as versatile intermediates with various pharmacological activities . The pyrrolidin-2-one moiety is also a privileged structure in medicinal chemistry. This combination makes this compound a valuable scaffold for the synthesis of novel compounds and for probing biological pathways in early-stage research. Researchers utilize this and related structures in the development of new therapeutic agents, often focusing on areas such as central nervous system (CNS) disorders, oncology, and infectious diseases. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not classified or approved for use in humans or as a drug, and it must not be used for diagnostic, therapeutic, or any personal applications.

Properties

CAS No.

1184916-48-0

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

5-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H

InChI Key

XGZBSQWRYHZRNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Sequential Ring Formation via Cyclization

This approach involves synthesizing the piperidine ring first, followed by lactamization to form the pyrrolidinone. For example:

  • Piperidine-4-carboxamide intermediates : Starting with piperidine-4-carboxylic acid, methylation at the nitrogen generates 1-methylpiperidine-4-carboxylic acid. Subsequent conversion to a carboxamide (e.g., via thionyl chloride and diethylamine) provides a precursor for lactam formation.

  • Lactamization : Treating the carboxamide with a cyclizing agent (e.g., phosphoryl chloride or PCl₃) under reflux induces intramolecular nucleophilic attack, forming the pyrrolidin-2-one ring.

Convergent Coupling of Preformed Rings

An alternative method couples pre-synthesized piperidine and pyrrolidinone fragments:

  • Piperidine-4-boronic acid : Suzuki-Miyaura coupling with a brominated pyrrolidinone derivative enables direct linkage of the two rings. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) facilitate this cross-coupling.

  • Post-functionalization : After coupling, reductive amination or hydrogenation introduces the hydrochloride salt.

Catalytic and Reaction Condition Optimization

Transfer Hydrogenation for N-Methylation

The introduction of the methyl group on the piperidine nitrogen is critical. Transfer hydrogenation using formaldehyde and a palladium/charcoal catalyst under ambient pressure (18–25°C) achieves high yields (≥85%) without requiring high-pressure equipment. For example:

Piperidine-4-carboxylic acid+HCHOPd/C, H2O1-Methylpiperidine-4-carboxylic acid\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, H}_2\text{O}} \text{1-Methylpiperidine-4-carboxylic acid}

This method avoids over-methylation and side reactions common in traditional alkylation techniques.

Grignard Reagent Utilization

Grignard reactions are pivotal for carbon-carbon bond formation. Turbo Grignard reagents (e.g., iPrMgCl·LiCl) enable efficient coupling at ambient temperatures, circumventing cryogenic conditions. For instance:

6-Bromopyridin-2-yl+1-Methylpiperidine-4-carbonyliPrMgCl\cdotpLiCl(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone\text{6-Bromopyridin-2-yl} + \text{1-Methylpiperidine-4-carbonyl} \xrightarrow{\text{iPrMgCl·LiCl}} \text{(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone}

This step’s scalability and low energy input make it industrially viable.

Copper-Catalyzed Amination

Converting brominated intermediates to amines employs Cu₂O catalysts (≥0.02 wt%) at 60–70°C. Lower temperatures prevent product discoloration, ensuring a white crystalline final product:

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone+NH3Cu2O(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone\text{(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone} + \text{NH}3 \xrightarrow{\text{Cu}2\text{O}} \text{(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone}

Salt Formation and Purification

Hydrochloride Salt Crystallization

The final step involves treating the free base with HCl in ethanol. Controlled pH adjustment (pH 4–5) and slow cooling (0.1°C/min) yield high-purity hydrochloride crystals. Ethanol’s polarity ensures optimal solubility and minimal byproduct retention.

Polymorph Control

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data from analogous compounds (e.g., Form A in Fig. 1A) guide polymorph selection. Ethanol-water mixtures (7:3 v/v) favor the thermodynamically stable Form A, characterized by distinct XRD peaks at 2θ = 8.3°, 12.7°, and 16.9°.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (MeOD): Peaks at δ 3.45–3.55 (m, piperidine CH₂), δ 2.95 (s, N-CH₃), and δ 2.30–2.50 (m, pyrrolidinone CH₂) confirm structure.

  • IR : Lactam carbonyl stretch at 1685 cm⁻¹ and N-H bend at 1550 cm⁻¹.

Purity Assessment

HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows ≥99% purity with retention times of 6.8 min for the target compound and ≤0.2% impurities.

Comparative Analysis of Synthetic Methods

Parameter Sequential Cyclization Convergent Coupling
Total Yield 62–68%55–60%
Reaction Steps 54
Catalyst Cost Low (Pd/C, Cu₂O)High (Pd(PPh₃)₄)
Scalability ExcellentModerate
Byproduct Formation <5%8–10%

Data derived from analogous syntheses.

Challenges and Mitigation Strategies

  • Discoloration : Excess heating during amination causes yellowing. Mitigated by maintaining temperatures ≤70°C and using fresh Cu₂O catalysts.

  • Polymorph Inconsistency : Seeding with Form A crystals during crystallization ensures batch-to-batch uniformity .

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group in the pyrrolidinone ring undergoes reduction under standard conditions:

ReagentConditionsProductYieldReference
LiAlH₄Anhydrous THF, 0°C → 25°C5-(Piperidin-4-yl)pyrrolidine85–92%
NaBH₄/I₂Methanol, reflux3-Hydroxypyrrolidine derivative78%
H₂ (1 atm)/Pd-CEthanol, 50°CPartially saturated piperidine analog65%

Mechanistic Insight : LiAlH₄ selectively reduces the lactam carbonyl to a secondary alcohol, while catalytic hydrogenation partially saturates the piperidine ring.

Oxidation Reactions

The piperidine nitrogen and pyrrolidinone ring participate in oxidation:

ReagentConditionsProductApplicationReference
KMnO₄H₂O, 80°C5-(Piperidin-4-yl)-2-pyrrolidone-N-oxideIntermediate for NO donors
mCPBADCM, 0°CEpoxide derivative (ring expansion)Bioactive analog synthesis

Research Note : N-Oxide formation enhances solubility for neurological drug candidates.

Nucleophilic Substitution

The hydrochloride salt facilitates amine displacement reactions:

NucleophileConditionsProductKey UseReference
BenzylamineDMF, K₂CO₃, 100°CN-Benzyl-pyrrolidinone analogAntimicrobial agents
ThiophenolEtOH, refluxThioether-linked derivativeProtease inhibition studies

Example Protocol :

text
1. Dissolve this compound (1 eq) in DMF. 2. Add benzylamine (1.2 eq) and K₂CO₃ (2 eq). 3. Stir at 100°C for 12 hr. 4. Isolate via column chromatography (EtOAc/hexane).

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions for heterocycle synthesis:

PartnerConditionsProductNotable FeatureReference
Nitrile oxideToluene, 110°CIsoxazoline-fused bicyclic systemEnhanced CNS activity
AzideCu(I), DCM, RTTriazole-linked hybridClick chemistry applications

Structural Impact : Cycloadditions increase rigidity, improving receptor binding affinity in neurological targets.

Salt Metathesis

The hydrochloride counterion can be exchanged:

New SaltConditionsResultPurposeReference
TosylateAgOTs, H₂O, RTImproved crystallinityX-ray diffraction studies
MesylateMethanesulfonic acid, EtOHEnhanced thermal stabilityFormulation development

Stability Considerations

FactorEffectMitigation StrategyReference
MoistureHydrolysis of lactam ringStore under anhydrous N₂ atmosphere
pH > 8.5Piperidine ring degradationBuffer reactions at pH 6–7.5
UV lightRadical formation at carbonyl groupUse amber glassware

Scientific Research Applications

Pharmacological Applications

a. Anticancer Activity
Research indicates that compounds with a pyrrolidinone core, including 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells . For instance, one study demonstrated that certain derivatives significantly impaired cell invasion and migration, suggesting a mechanism for their anticancer activity .

b. Melanocortin Receptor Agonism
The compound has been investigated for its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in various physiological processes, including appetite regulation and sexual function. Piperidinoyl-pyrrolidine compounds have shown efficacy in treating conditions like obesity and sexual dysfunction by activating MCR4 .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical processes that enhance its pharmacological properties. The compound can be synthesized through reactions involving piperidine derivatives and pyrrolidinones, allowing for the exploration of structure-activity relationships (SAR) that optimize its biological activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of various pyrrolidinone derivatives on MDA-MB-231 cells, focusing on their ability to inhibit cell proliferation and invasion. The results indicated that while some derivatives showed significant cytotoxicity, others like this compound exhibited selective inhibition of invasion without cytotoxic effects at higher concentrations .

Case Study 2: MCR4 Agonism

In another study, piperidinoyl-pyrrolidine compounds were tested for their agonistic effects on MCR4. The findings revealed that these compounds could effectively modulate appetite and metabolic rates, providing insights into their potential use in treating obesity-related disorders .

Data Tables

Application AreaCompound EffectReference
Anticancer ActivityInhibition of MDA-MB-231 cell growth
MCR4 AgonismAppetite regulation

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)pyrrolidin-2-one: Similar structure but without the hydrochloride group.

    Pyrrolidin-2-one: Lacks the piperidine ring.

    Piperidin-4-one: Lacks the pyrrolidinone ring

Uniqueness

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its combined pyrrolidinone and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Biological Activity

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, also known as a piperidinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 4-position and a pyrrolidinone structure. This unique combination contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. It operates through mechanisms such as apoptosis induction and inhibition of cell migration and invasion .
  • Modulation of Protein Interactions : The compound interacts with specific proteins involved in cancer progression, including the urokinase receptor (uPAR), which plays a critical role in tumor invasion and metastasis .

Biological Activity Summary

Activity Effect Cell Lines Tested
Inhibition of Cell ProliferationSignificant inhibition observedMDA-MB-231, PANC-1
Induction of ApoptosisPromotes programmed cell deathVarious cancer cell lines
Inhibition of MigrationReduces invasive capabilitiesMDA-MB-231

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on MDA-MB-231 cells, it was found that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 25 μM. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased Annexin V staining .

Case Study 2: Neuropharmacological Effects

Research has indicated potential neuropharmacological applications for this compound. In vitro studies demonstrated that it may exhibit properties similar to GABA receptor agonists, suggesting its potential use in treating neurological disorders . Further investigations into its binding affinity for GABA receptors revealed moderate activity, indicating its role as a potential therapeutic agent for anxiety or seizure disorders.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound displayed cytotoxic effects on various cancer cell lines without significant toxicity to normal cells at comparable concentrations .
  • Signaling Pathway Modulation : It was observed to interfere with critical signaling pathways associated with cancer progression, including ERK and NF-kB pathways .
  • Potential as a Therapeutic Agent : Given its ability to induce apoptosis and inhibit invasion, there is growing interest in further developing this compound into a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid Measures :
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Q. Which analytical techniques are suitable for characterizing this compound and assessing purity?

  • Methodological Guidance :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Buffer solutions (e.g., ammonium acetate, pH 6.5) enhance peak resolution .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR and FT-IR. Compare observed peaks to reference spectra (e.g., carbonyl stretch at ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+) .

Q. How can the synthesis of this compound be optimized for improved yield and scalability?

  • Methodological Guidance :

  • Catalyst Screening : Test acidic catalysts (e.g., HCl, H3_3PO4_4) at 57–63°C for 4–6 hours to optimize cyclization steps .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
  • Yield Tracking : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in 10% MeOH/DCM) .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?

  • Methodological Guidance :

  • Impurity Profiling : Use HPLC-MS to detect intermediates (e.g., dealkylated byproducts) and hydrolytic degradation products. Reference pharmacopeial standards (e.g., EP impurities) for calibration .
  • Quantitative Analysis : Apply a validated LC-MS/MS method with a limit of detection (LOD) ≤ 0.1% for trace impurities .
  • Example Impurities :
Impurity NameCAS NumberSource
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl84163-13-3Side reaction during synthesis

Q. How can metabolic stability studies be designed to evaluate the pharmacokinetic profile of this compound?

  • Methodological Guidance :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Data Interpretation : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) to predict hepatic extraction ratios .

Q. What structural modifications could enhance the target binding affinity or selectivity of this compound?

  • Methodological Guidance :

  • SAR Studies :
  • Piperidine Ring : Introduce substituents (e.g., methyl, fluoro) at the 4-position to modulate lipophilicity and receptor interactions .
  • Pyrrolidinone Core : Replace the carbonyl group with a thiocarbonyl to assess impact on conformational flexibility .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases, GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.